6,7-Difluoro-5-methyl-isoquinoline

Physicochemical Property Prediction Basicity Drug Design

6,7-Difluoro-5-methyl-isoquinoline (CAS 1202006-75-4) is a halogenated, bicyclic heterocycle with a molecular formula of C10H7F2N and a molecular weight of 179.17 g/mol. It is characterized by a vicinal difluoro substitution pattern on the benzo-ring and a methyl group at the 5-position, placing it within a class of fluorinated isoquinolines often utilized as scaffolds or intermediates in medicinal chemistry research.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Cat. No. B8423702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-5-methyl-isoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=CC(=C1F)F
InChIInChI=1S/C10H7F2N/c1-6-8-2-3-13-5-7(8)4-9(11)10(6)12/h2-5H,1H3
InChIKeyDTRQEVJYWULRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-5-methyl-isoquinoline Procurement Baseline: A Specialized Heterocyclic Building Block


6,7-Difluoro-5-methyl-isoquinoline (CAS 1202006-75-4) is a halogenated, bicyclic heterocycle with a molecular formula of C10H7F2N and a molecular weight of 179.17 g/mol . It is characterized by a vicinal difluoro substitution pattern on the benzo-ring and a methyl group at the 5-position, placing it within a class of fluorinated isoquinolines often utilized as scaffolds or intermediates in medicinal chemistry research [1]. While its specific biological activity profile is largely uncharacterized in public literature, its structure implies potential utility in structure-activity relationship (SAR) studies where modulation of aromatic basicity and lipophilicity is critical.

Vicinal difluoro + 5-methyl substitution scaffold for modulated electronic properties
Supports SAR programs requiring reduced basicity and altered lipophilicity
Verify supplier-reported purity (typically 95–97%) and identity via CoA; no certified reference standard

Why 6,7-Difluoro-5-methyl-isoquinoline Cannot Be Trivially Replaced by a Simple Analog


Indiscriminate substitution of this compound with other fluorinated isoquinolines (e.g., 6,7-difluoroisoquinoline or 5-methylisoquinoline) is not advisable due to its unique dual-substitution pattern which profoundly alters its physicochemical properties. Predicted data indicates a pKa of 4.85, representing a significant decrease in basicity compared to the non-fluorinated 5-methylisoquinoline (pKa 5.54) . In biological systems, a shift in pKa of this magnitude can be decisive for passive membrane permeability, target engagement, and off-target activity; a fact well-established in the literature on fluorination's effect on the basicity of aza-heterocycles [1]. Consequently, any SAR model or synthetic pathway relying on a precise charge state or a specific molecular recognition profile is unlikely to tolerate a generic substitution. The following sections detail the specific, quantifiable property differences that underpin this risk.

pKa shift from non-fluorinated analog
Fluorine substitution substantially lowers basicity; replacement with 5-methylisoquinoline may retain a protonated state that alters target engagement and permeability.
Density and boiling point differences
The fluorinated scaffold exhibits higher density and boiling point, which can shift processing behavior in synthesis and purification compared to the parent heterocycle.
Regioisomer mismatch (5-methyl vs. 1-methyl)
The 1-methyl regioisomer places the methyl group distal to the fluorine atoms, creating a distinct steric and electronic map that may invalidate SAR hypotheses.

Quantitative Differentiation Evidence for 6,7-Difluoro-5-methyl-isoquinoline vs. Closest Analogs


Comparative Basicity Modulation: pKa Shift from Non-Fluorinated to 6,7-Difluorinated Scaffold

The predicted pKa of 6,7-Difluoro-5-methyl-isoquinoline is 4.85 ± 0.23, reflecting the strong electron-withdrawing effect of the two vicinal fluorine atoms on the isoquinoline nitrogen's basicity . This represents a calculated decrease of 0.69 log units (approximately a 5-fold reduction in proton affinity) compared to the non-fluorinated analog, 5-methylisoquinoline, which has a predicted pKa of 5.54 ± 0.13 . This difference is consistent with the known class-level effect of fluorine substituents on the pKa of tetrahydroisoquinolines, where beta-fluorination can lower pKa by 0.6 to 4.7 units depending on the degree of substitution [1]. This property is a primary driver for compound selection in medicinal chemistry campaigns seeking to optimize the charge state of a molecule at physiological pH (7.4).

Basicity modulation
In silico prediction, class-level
Predicted pKa = 4.85 (target) vs 5.54 (non-fluorinated); Δ = −0.69 (~5× less basic)
Supports selection of a reduced-basicity isoquinoline scaffold
No experimental titration data available
Physicochemical Property Prediction Basicity Drug Design

Comparative Predicted Lipophilicity and Bulk Properties vs. Non-Fluorinated Analog

The introduction of two fluorine atoms and a methyl group on the isoquinoline scaffold leads to significant predicted changes in bulk properties . The target compound's predicted density is 1.266 g/cm³, which is substantially higher than that of the non-fluorinated 5-methylisoquinoline (1.076 g/cm³) . Similarly, its predicted boiling point (280.1 °C) is elevated compared to the parent analog (270.0 °C). While experimental logP data are absent, the class-level effect of aryl fluorine substitution consistently increases lipophilicity, which in turn alters chromatographic retention times and is a critical parameter for fine-tuning biological membrane permeability [1]. This shift in bulk properties provides a clear, quantifiable rationale for its selection as a distinct chemical entity in synthetic and analytical workflows.

Bulk property shift
In silico prediction
Density 1.266 g/cm³ (vs 1.076); BP 280.1 °C (vs 270.0)
Distinct physical properties for separation and reaction engineering
No experimental data available
Lipophilicity Chromatography ADME

Positional Isomer Differentiation: 5-Methyl vs. 1-Methyl on the Difluoro-Isoquinoline Core

A comparison between 6,7-difluoro-5-methylisoquinoline and its regioisomer 6,7-difluoro-1-methylisoquinoline highlights a critical structural difference. The 5-methyl isomer places the methyl group adjacent to the vicinal difluoro motif, creating a distinct steric and electronic environment compared to the 1-methyl isomer, where the methyl group is distal to the fluorines and positioned next to the endocyclic nitrogen . This positional difference is essential to note, as the patent literature for related Rho-kinase inhibitors demonstrates that the position of substitution on the isoquinoline scaffold is a key determinant of activity, with 1-substituted variants often being a major component of active pharmaceutical ingredients [1]. While quantitative activity data are lacking for this specific pair, the significant structural divergence mandates that they must not be considered interchangeable in any SAR or lead optimization study.

Regioisomer differentiation
Class-level inference
5-methyl adjacent to difluoro motif vs. 1-methyl distal, near endocyclic nitrogen
Altered steric/electronic profile; not interchangeable in SAR
No comparative bioassay data
Regioisomerism Drug Discovery Scaffold Hopping

Supplier-Reported Purity and Availability as an Off-the-Shelf Research Compound

6,7-Difluoro-5-methyl-isoquinoline is commercially available as a research chemical with a typical purity specification of 95% or 97%, as reported by multiple specialty chemical suppliers . This contrasts with more widely available building blocks such as 5-methylisoquinoline, which can often be sourced at purities exceeding 98%. The lower and more variable purity ceiling for the target compound is a critical factor for procurement: acquiring this specific, less-common chemical requires verifying the supplier's batch-specific Certificate of Analysis (CoA) for purity (via HPLC or GC) and identity (via NMR), rather than assuming a generic analytical profile . The absence of a certified reference standard also means that labs must independently validate any received material.

Commercial purity profile
Supplier data
Typically 95–97% purity; no certified reference standard available
Requires in-house QC verification before sensitive assays
Batch-specific CoA review recommended
Chemical Procurement Purity Supply Chain

Research Applications for 6,7-Difluoro-5-methyl-isoquinoline Informed by Property Evidence


Fine-Tuning Basic pKa in a Lead Optimization Program

When a hit molecule based on a 5-methylisoquinoline scaffold exhibits an undesirable high basicity (predicted pKa 5.54), 6,7-difluoro-5-methyl-isoquinoline is the logical procurement choice to investigate a lower pKa (~4.85) version, as evidenced by the predicted pKa shift data . This application is supported by class-level inference from tetrahydroisoquinoline literature, where fluorination is a routine strategy to modulate amine charge state at physiological pH, impacting target binding and off-target selectivity [1].

Synthesis of a Small Focused Library for Halogen-Bonding or steric SAR

The unique juxtaposition of a 5-methyl group with a 6,7-vicinal difluoro motif creates a steric and electronic environment distinct from all monomethyl or non-fluorinated analogs, as detailed in the regioisomer differentiation evidence . Procuring this specific compound enables the exploration of halogen bonding or steric clash hypotheses in an enzyme active site pocket, where a 1-methyl or non-fluorinated 5-methyl variant would provide a false negative result [1].

Development of an HPLC Method for Fluorinated Impurity Profiling

The predicted increase in density and boiling point compared to the parent 5-methylisoquinoline, along with its altered lipophilicity, means the target compound will exhibit a different retention time in reversed-phase HPLC . This makes it a necessary reference compound for developing selective analytical methods capable of separating and quantifying process-related impurities during the scale-up synthesis of more complex fluorinated isoquinoline candidates [1].

Baseline Linearity Assessment in Purchased Research Chemicals

The commercially reported purity of 95-97% , which is lower than many routine building blocks, necessitates its use as a case study for testing batch-to-batch consistency from a vendor. A research group procuring this compound must use it to benchmark its own QC protocols, ensuring that any observed biological activity is attributable to the title compound and not to trace impurities above the typical specification.

Application
Selection Property
Validation Focus
Lead optimization pKa modulation
Reduced-basicity isoquinoline scaffold
Verify pKa-dependent target engagement
Focused library synthesis for SAR
Unique 5-methyl, 6,7-difluoro scaffold
Confirm steric/electronic effects in binding assays
Fluorinated impurity profiling method
Distinct lipophilicity and retention behavior
HPLC retention time benchmarking
Vendor batch consistency assessment
Specification review (purity, identity)
In-house QC validation (NMR, HPLC)
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